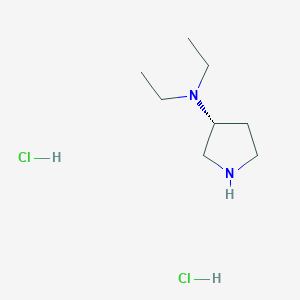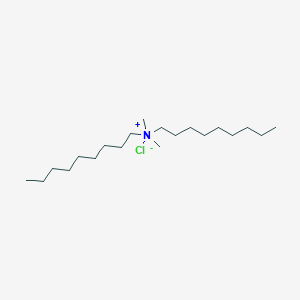
(4-Chlorophenyl)hydrazine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)hydrazine hydrochloride hydrate is a chemical compound with the molecular formula C6H8Cl2N2·H2O. It is a crystalline powder that ranges in color from white to pink. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)hydrazine hydrochloride hydrate can be synthesized through the reduction of 4-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)hydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenyl diazene.
Reduction: It can be further reduced to form 4-chloroaniline.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and sodium borohydride are commonly used reducing agents.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 4-Chlorophenyl diazene.
Reduction: 4-Chloroaniline.
Substitution: Various substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)hydrazine hydrochloride hydrate is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-tumor and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)hydrazine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the modulation of metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
(4-Chlorophenyl)hydrazine hydrochloride hydrate is unique due to its specific reactivity and the nature of the chlorine substituent, which influences its chemical behavior and biological activity. Compared to its analogs, it offers distinct advantages in certain synthetic applications and biological studies.
Propiedades
IUPAC Name |
(4-chlorophenyl)hydrazine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOOJSWCXWTGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




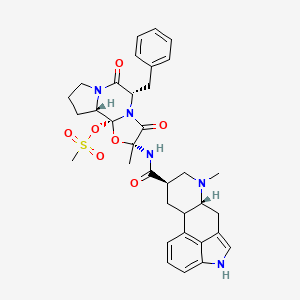

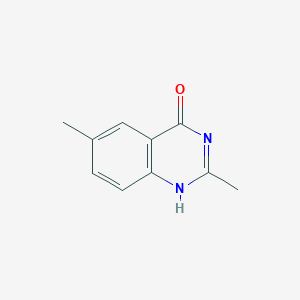

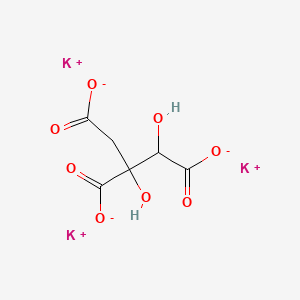
![[(2R)-3,4-dihydro-2H-chromen-2-yl]methylazanium;chloride](/img/structure/B7946715.png)

